molecular formula C13H19BrN2 B1399279 2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine CAS No. 1316221-10-9

2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine

Cat. No.: B1399279
CAS No.: 1316221-10-9
M. Wt: 283.21 g/mol
InChI Key: BSQBPZQNXYQCLS-UHFFFAOYSA-N
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Description

2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine is a heterocyclic organic compound that belongs to the pyridine class of chemicals. The presence of the isopropylpiperidine moiety makes it distinct from other pyridine derivatives, which enhances its utility in various scientific studies, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine typically involves the bromination of 6-(1-isopropylpiperidin-3-yl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the piperidine and pyridine rings.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce bipyridine derivatives .

Scientific Research Applications

2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Chemical Biology: The compound is employed in the study of biological pathways and the development of chemical probes.

    Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The isopropylpiperidine moiety enhances its binding affinity and selectivity towards these targets, modulating their activity and resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine
  • 2-Bromo-6-(1-ethylpiperidin-3-yl)pyridine
  • 2-Bromo-6-(1-propylpiperidin-3-yl)pyridine

Uniqueness

2-Bromo-6-(1-isopropylpiperidin-3-yl)pyridine is unique due to the presence of the isopropyl group on the piperidine ring, which enhances its chemical stability and biological activity compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

2-bromo-6-(1-propan-2-ylpiperidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-10(2)16-8-4-5-11(9-16)12-6-3-7-13(14)15-12/h3,6-7,10-11H,4-5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQBPZQNXYQCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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